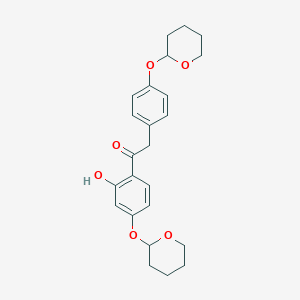

1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone

Descripción general

Descripción

1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone is a useful research compound. Its molecular formula is C24H28O6 and its molecular weight is 412.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Routes and Chemical Transformations

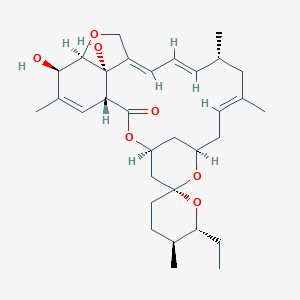

Synthesis of Tetrahydropyran Derivatives : The compound is involved in the synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy] phenol, indicating its utility in creating complex molecules with potential applications in cosmetics for skin lightening effects due to its tyrosinase inhibitory activity. The synthetic route emphasizes the efficiency of specific catalysts in achieving high yields under optimized conditions (Chen Ying-qi, 2010).

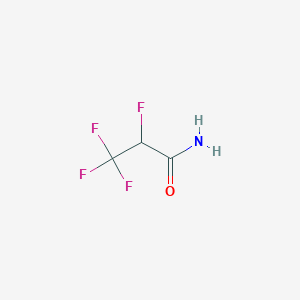

Creation of Methoxyimino Derivatives : Another application includes synthesizing methoxyimino derivatives, showcasing the compound's versatility in forming structures with different functional groups under mild reaction conditions, leading to high purity and yield products (Zhang Guo-fu, 2012).

Biological Activities and Applications

Fluorescence Properties : The compound's derivatives exhibit fluorescence emission radiation, making them suitable for applications in fluorescent tagging and imaging in biological studies. This characteristic opens avenues for creating red fluorescent compounds with potential applications in bioimaging and diagnostics (Naoko Mizuyama et al., 2008).

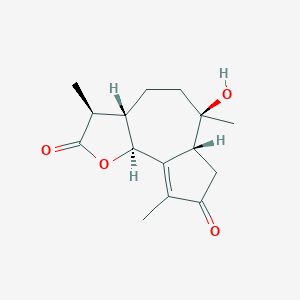

Antiviral Activity : The synthesis of furobenzopyrones derived from the compound demonstrates antiviral activities against specific viruses, indicating its potential in developing new antiviral agents. This research highlights the compound's role in generating bioactive molecules for therapeutic applications (V. K. Pandey et al., 2004).

Material Science and Other Applications

Antioxidant Activity : Derivatives synthesized from the compound have shown antioxidant activities, suggesting their use in creating compounds for combating oxidative stress. This application is vital in developing antioxidants for food preservation, cosmetics, and pharmaceuticals (L. Saher et al., 2018).

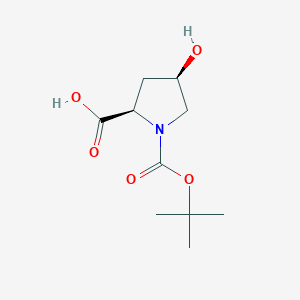

Enzymatic Resolution : The compound's derivatives have been subjected to enzymatic resolution, showcasing its relevance in producing optically active substances. This process is crucial for creating enantiomerically pure compounds in pharmaceuticals, where the activity of drugs can significantly depend on their chirality (T. Izumi et al., 1994).

Propiedades

IUPAC Name |

1-[2-hydroxy-4-(oxan-2-yloxy)phenyl]-2-[4-(oxan-2-yloxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O6/c25-21(15-17-7-9-18(10-8-17)29-23-5-1-3-13-27-23)20-12-11-19(16-22(20)26)30-24-6-2-4-14-28-24/h7-12,16,23-24,26H,1-6,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTDXASPDWYLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)CC(=O)C3=C(C=C(C=C3)OC4CCCCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441611 | |

| Record name | 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130064-21-0 | |

| Record name | 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.